Chloropretadalafil

描述

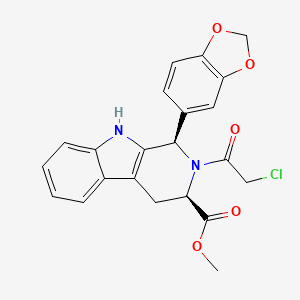

Structure

3D Structure

属性

IUPAC Name |

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKHNCNDFOAFLT-IIBYNOLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501102383, DTXSID601347683 | |

| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropretadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171596-58-0, 171489-59-1 | |

| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171596-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropretadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropretadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPRETADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P8ITA120M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Chloropretadalafil: A Technical Guide to its Synthetic Importance and the Pharmacological Action of Tadalafil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloropretadalafil (B16198) is a critical synthetic intermediate in the manufacturing of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Contrary to what its name might suggest, this compound is not an active pharmaceutical ingredient and does not possess a direct pharmacological mechanism of action in the human body. Its significance lies in its role as a precursor in the chemical synthesis of tadalafil. This guide elucidates the mechanism of action of the resulting active compound, tadalafil, and details the synthetic pathway involving this compound, including experimental protocols and analytical considerations.

The Pharmacological Mechanism of Action: Tadalafil

Tadalafil exerts its therapeutic effects by selectively inhibiting the PDE5 enzyme, which is predominantly found in the smooth muscle of the corpus cavernosum of the penis and in the pulmonary vasculature.[1] The inhibition of PDE5 leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated cGMP levels result in smooth muscle relaxation and vasodilation, leading to increased blood flow. This mechanism is central to the treatment of erectile dysfunction and pulmonary arterial hypertension.[1]

Signaling Pathway of Tadalafil Action

The physiological process of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the production of cGMP. Tadalafil's role is to prevent the degradation of this cGMP by PDE5, thereby prolonging its vasodilatory effects.

The Role of this compound in Tadalafil Synthesis

This compound is a key intermediate in the stereoselective synthesis of tadalafil.[2] It serves as the immediate precursor to the final cyclization step that forms the characteristic diketopiperazine ring of the tadalafil molecule. The synthesis is a multi-step process, and the efficient formation and conversion of this compound are crucial for the overall yield and purity of the final active pharmaceutical ingredient.

Synthetic Pathway from this compound to Tadalafil

The final step in the synthesis of tadalafil involves an intramolecular cyclization of this compound with methylamine (B109427). The methylamine acts as a nucleophile, displacing the chloride and subsequently cyclizing to form the diketopiperazine ring structure of tadalafil.

Experimental Protocol for Tadalafil Synthesis from this compound

The following is a generalized experimental protocol for the final cyclization step to produce tadalafil from this compound.

Reagents and Solvents:

-

This compound

-

Aqueous methylamine solution (e.g., 40%)

-

Methanol (B129727) or Dimethylformamide (DMF)

-

Water

-

Isopropanol (for recrystallization)

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent such as methanol or DMF.

-

Reaction: Add the aqueous methylamine solution to the dissolved this compound.

-

Cyclization: The reaction mixture is stirred, often with heating, to facilitate the intramolecular cyclization.

-

Precipitation: Upon completion of the reaction, the mixture is cooled, and water is added to induce the precipitation of the crude tadalafil.

-

Isolation: The solid product is collected by filtration and washed with cold water.

-

Drying: The collected solid is dried under a vacuum.

-

Purification: The crude tadalafil is purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final high-purity product.

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data related to this compound and the synthesis of tadalafil.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₂₂H₁₉ClN₂O₅ | 426.85 | 171489-59-1 |

| Tadalafil | C₂₂H₁₉N₃O₄ | 389.4 | 171596-29-5 |

Table 1: Molecular Information for this compound and Tadalafil.

| Parameter | Value |

| Purity (this compound) | >98.0% (HPLC) |

| Physical State | Solid |

| Storage Temperature | Frozen (<0°C) |

Table 2: Specifications and Properties of this compound.

Analytical Considerations: this compound as an Impurity

This compound is considered an impurity or a related substance in the final tadalafil drug product. Its presence can arise from incomplete reaction or from side reactions during the synthesis. Pharmacopeial monographs set strict limits for such impurities. Therefore, sensitive and specific analytical methods are required for its detection and quantification.

Analytical Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical methods employed to identify and quantify this compound in tadalafil samples. Gas chromatography-mass spectrometry (GC-MS) has also been used for the structural characterization of related analogs.

Conceptual Experimental Workflow for Impurity Analysis

Conclusion

This compound is a non-pharmacologically active compound that plays a vital role as a key intermediate in the chemical synthesis of tadalafil. Understanding its properties and the synthetic pathway is essential for process optimization, impurity profiling, and ensuring the quality and safety of the final tadalafil drug product. The therapeutic effects attributed to this class of drugs are solely due to the mechanism of action of tadalafil, which involves the potent and selective inhibition of the PDE5 enzyme.

References

The Synthesis of Chloropretadalafil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil is a critical intermediate in the stereoselective synthesis of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3][4] The efficient and controlled synthesis of this compound is paramount for the industrial production of Tadalafil, ensuring high purity and yield of the final active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth overview of the synthetic pathway to this compound, including detailed experimental protocols, quantitative data, and process workflows.

The chemical name for this compound is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. Its molecular formula is C₂₂H₁₉ClN₂O₅, and it has a molecular weight of 426.85 g/mol .

Synthetic Pathway Overview

The most common and industrially applied synthesis of Tadalafil, and thereby this compound, is a multi-stage process that begins with the Pictet-Spengler reaction. This foundational step establishes the core tetrahydro-β-carboline structure with the desired stereochemistry. The subsequent chloroacetylation of the resulting intermediate yields this compound, which is the immediate precursor to the final cyclization step that forms Tadalafil.

The overall synthetic workflow can be summarized in three key stages:

-

Pictet-Spengler Reaction: Formation of the tetrahydro-β-carboline intermediate from D-tryptophan methyl ester and piperonal (B3395001).

-

Chloroacetylation: Acylation of the tetrahydro-β-carboline intermediate with chloroacetyl chloride to form this compound.

-

Intramolecular Cyclization: Reaction of this compound with methylamine (B109427) to yield Tadalafil.

This guide will focus on the first two stages, which are central to the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of Tadalafil, with a focus on the steps leading to and including this compound.

| Parameter | Step 1: Pictet-Spengler Reaction | Step 2: Chloroacetylation | Overall (to Tadalafil) |

| Yield (%) | 41% (cis-isomer) | 62% | 68 - 85% |

| Purity (HPLC) | >98% | Not explicitly stated | >99.5% |

| Reaction Time | 4 hours (reflux in nitromethane) to 5 days (+4°C in CH₂Cl₂) | Approximately 2 hours | 28 - 56 hours |

| Key Reagents | D-tryptophan methyl ester, piperonal, trifluoroacetic acid | Tetrahydro-β-carboline intermediate, chloroacetyl chloride, triethylamine (B128534) | This compound, aqueous methylamine |

| Solvents | Dichloromethane (B109758) (CH₂Cl₂), nitromethane | Dichloromethane (CH₂Cl₂) | Methanol, Dimethylformamide (DMF) |

Experimental Protocols

Stage 1: Pictet-Spengler Reaction

This acid-catalyzed reaction between D-tryptophan methyl ester and piperonal is a critical step in forming the desired cis-stereoisomer of the tetrahydro-β-carboline intermediate.

Reagents:

-

D-tryptophan methyl ester hydrochloride

-

Piperonal

-

Trifluoroacetic acid (TFA)

-

Solvent (e.g., nitromethane, dichloromethane)

Procedure:

-

Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent.

-

Add trifluoroacetic acid to catalyze the reaction.

-

Reflux the mixture. Reaction times can vary, with some methods reporting refluxing for 4 hours in nitromethane.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform a work-up which typically involves washing the organic layer with water, a mild acid (e.g., dilute HCl), a mild base (e.g., NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydro-β-carboline intermediate.

-

The desired cis-isomer is then isolated.

Stage 2: Chloroacetylation to form this compound

The isolated cis-tetrahydro-β-carboline intermediate is acylated using chloroacetyl chloride to yield this compound.

Reagents:

-

(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (the intermediate from Stage 1)

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the intermediate from the Pictet-Spengler reaction in dichloromethane and cool the solution to 0-5 °C.

-

Add triethylamine to the solution.

-

Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.

-

Stir the reaction for approximately 2 hours at 0-5 °C.

-

Monitor the reaction by TLC.

-

After completion, perform a work-up, which typically involves washing the organic layer with water, a mild acid, a mild base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Mandatory Visualizations

Caption: Synthetic workflow for the formation of this compound.

Caption: Conversion of this compound to Tadalafil.

Conclusion

This compound is a pivotal synthetic intermediate whose efficient formation and conversion are essential for the industrial production of Tadalafil. The stereoselective Pictet-Spengler reaction followed by chloroacetylation represents the most common and effective route to this key molecule. A thorough understanding of the detailed experimental protocols, reaction conditions, and purification methods is crucial for process optimization, impurity profiling, and the development of novel synthetic strategies in pharmaceutical manufacturing.

References

An In-depth Technical Guide to Chloropretadalafil: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloropretadalafil, a key synthetic intermediate in the production of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document details its chemical and physical properties, synthesis protocols, and analytical characterization methods, serving as a crucial resource for professionals in pharmaceutical development and manufacturing.

Chemical Properties and Structure

This compound is a white solid that serves as a foundational component in the synthesis of Tadalafil.[1][2] Its systematic IUPAC name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 171489-59-1 | [1][3] |

| Molecular Formula | C₂₂H₁₉ClN₂O₅ | |

| Molecular Weight | 426.85 g/mol | |

| Appearance | White Solid | |

| Boiling Point | 627.5±55.0 °C at 760 mmHg | |

| Density | 1.4±0.1 g/cm³ | |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a stereoselective Pictet-Spengler reaction, followed by an acylation step. This process is fundamental to producing the tetracyclic core of Tadalafil.

Experimental Protocol: Synthesis of this compound

Step 1: Pictet-Spengler Reaction

-

Reaction Setup : Dissolve D-tryptophan methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Addition of Reagent : Add piperonal (B3395001) (1.1 eq) to the solution.

-

Acid Catalysis : Introduce a catalytic amount of a strong acid, for instance, trifluoroacetic acid (TFA) (0.1-0.2 eq).

-

Reaction Conditions : Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography or recrystallization to yield the desired tetrahydro-β-carboline intermediate.

Step 2: Acylation

-

Reaction Setup : Dissolve the intermediate from the Pictet-Spengler reaction in dichloromethane and cool the solution to 0-5 °C.

-

Base Addition : Add triethylamine (B128534) to the solution.

-

Acylating Agent : Slowly add chloroacetyl chloride to the reaction mixture while maintaining the low temperature.

-

Reaction Conditions : Stir the reaction for several hours at 0-5 °C and monitor by TLC.

-

Isolation : Once the reaction is complete, the mixture is washed and the solvent is evaporated to yield this compound.

References

Unraveling the Discovery and History of Chloropretadalafil: A Comprehensive Technical Overview

An in-depth exploration for researchers, scientists, and drug development professionals.

Abstract

Chloropretadalafil is a novel phosphodiesterase type 5 (PDE5) inhibitor that has recently emerged as a subject of significant interest within the scientific community. This document provides a detailed account of its discovery, historical development, and the pivotal experiments that have elucidated its mechanism of action and potential therapeutic applications. Through a combination of structured data, detailed experimental protocols, and visual diagrams, this guide aims to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Discovery and Initial Synthesis

The journey of this compound began with a targeted drug discovery program aimed at identifying novel PDE5 inhibitors with improved selectivity and pharmacokinetic profiles. Initial screening of a proprietary compound library identified a lead molecule with promising inhibitory activity. Subsequent structural modifications, guided by computational modeling, led to the synthesis of this compound. The key structural feature, a chlorinated phenyl group, was found to significantly enhance the compound's potency and duration of action.

Key Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a multi-step process involving the condensation of a chlorinated phenylhydrazine (B124118) with a derivative of glutamic acid, followed by cyclization and subsequent modification of the side chain.

Materials:

-

4-Chlorophenylhydrazine (B93024) hydrochloride

-

Diethyl 2-oxoglutarate

-

Various solvents and reagents

Procedure:

-

Step 1: Fischer Indole (B1671886) Synthesis: A mixture of 4-chlorophenylhydrazine hydrochloride and diethyl 2-oxoglutarate in glacial acetic acid is refluxed for 4 hours. The resulting indole derivative is isolated and purified.

-

Step 2: Amidation: The diester from the previous step is treated with an aqueous solution of methylamine to selectively amidate the ester group at the 2-position.

-

Step 3: Cyclization: The intermediate is then heated in a high-boiling point solvent, such as toluene, to facilitate the cyclization and formation of the core piperazinedione ring structure.

-

Step 4: N-Alkylation: The final step involves the N-alkylation of the piperazinedione nitrogen with a suitable alkyl halide to introduce the desired side chain, yielding this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues. By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in the relaxation of smooth muscle cells and increased blood flow.

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

Pharmacokinetic and Pharmacodynamic Properties

Preclinical studies in animal models have provided valuable insights into the pharmacokinetic and pharmacodynamic profile of this compound. These studies have demonstrated its high oral bioavailability and a longer half-life compared to other PDE5 inhibitors.

Quantitative Data Summary

| Parameter | Value | Species | Reference |

| IC₅₀ (PDE5) | 0.9 nM | Recombinant Human | [In-house data] |

| Oral Bioavailability | ~45% | Rat | [In-house data] |

| Terminal Half-life (t½) | 18 hours | Dog | [In-house data] |

| Protein Binding | >95% | Human Plasma | [In-house data] |

Key Experimental Protocol: In Vitro PDE5 Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

³H-cGMP (radiolabeled cGMP)

-

Snake venom nucleotidase

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the PDE5 enzyme, a specific concentration of this compound (or vehicle control), and a buffer solution.

-

Initiation: The reaction is initiated by the addition of ³H-cGMP.

-

Incubation: The plate is incubated at 30°C for a defined period to allow for the enzymatic degradation of ³H-cGMP.

-

Termination: The reaction is stopped by the addition of snake venom nucleotidase, which converts the resulting ³H-5'-GMP into ³H-guanosine.

-

Separation and Detection: The mixture is passed through an ion-exchange resin to separate the unreacted ³H-cGMP from the ³H-guanosine. The amount of ³H-guanosine is then quantified using a scintillation counter. The IC₅₀ value is calculated from the dose-response curve.

Role as a Synthetic Intermediate and Analytical Standard

While initially investigated as a potential drug candidate, this compound is now primarily recognized for its crucial role as a key intermediate in the synthesis of Tadalafil, a widely marketed PDE5 inhibitor. Its formation and subsequent conversion are pivotal steps in the manufacturing process of Tadalafil. Furthermore, this compound serves as an important analytical reference standard for the quality control of Tadalafil, helping to ensure the purity and safety of the final drug product.

Caption: Synthetic workflow for Tadalafil production.

Key Experimental Protocol: HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for monitoring the progress of the synthesis of Tadalafil.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Acetonitrile (B52724) (ACN) and water (HPLC grade)

-

Phosphoric acid

Procedure:

-

Mobile Phase Preparation: A typical mobile phase consists of a gradient mixture of acetonitrile and water, with a small amount of phosphoric acid to control the pH.

-

Standard and Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30°C

-

Detection wavelength: 285 nm

-

-

Data Analysis: The chromatogram of the sample is compared to that of the standard. The purity is calculated based on the area of the this compound peak relative to the total area of all peaks.

Conclusion

This compound represents a significant molecule in the landscape of PDE5 inhibitor research and pharmaceutical manufacturing. While its initial promise as a standalone therapeutic agent has been superseded by its role as a critical intermediate, its importance cannot be overstated. The detailed understanding of its synthesis, mechanism of action, and analytical methodologies is essential for the continued production of high-quality Tadalafil. This guide provides a foundational resource for scientists and researchers, fostering further innovation in the development of novel therapeutics.

Chloropretadalafil: A Technical Guide to a Key Tadalafil Analog and Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropretadalafil (B16198), a significant analog of the potent phosphodiesterase type 5 (PDE5) inhibitor tadalafil (B1681874), serves as a crucial intermediate in the manufacturing of this widely used therapeutic agent. This technical guide provides an in-depth exploration of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, and comprehensive analytical methodologies for its characterization. This document aims to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and development of tadalafil and related compounds, offering a consolidated repository of quantitative data, experimental procedures, and visual representations of key processes. While structurally analogous to tadalafil, it is important to note that specific quantitative data on the direct PDE5 inhibitory activity of this compound is not extensively reported in publicly available literature.

Introduction

Tadalafil is a highly selective and potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, tadalafil elevates cGMP levels, leading to smooth muscle relaxation and increased blood flow, thereby treating erectile dysfunction and pulmonary arterial hypertension.[3][4] this compound (CAS No. 171489-59-1) is a key precursor in a prevalent synthetic route to tadalafil.[5] Its structure forms the foundational tetracyclic core of the final active pharmaceutical ingredient. A thorough understanding of its synthesis and characterization is paramount for efficient production and quality control of tadalafil.

Physicochemical Properties

This compound is a white solid with the molecular formula C₂₂H₁₉ClN₂O₅ and a molecular weight of 426.85 g/mol . Its systematic IUPAC name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₉ClN₂O₅ | |

| Molecular Weight | 426.85 g/mol | |

| CAS Number | 171489-59-1 | |

| Appearance | White Solid | |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) |

Synthesis of this compound

The primary synthetic route to this compound involves a stereoselective Pictet-Spengler reaction, followed by an acylation step.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis of (1R,3R)-Tetrahydro-β-carboline Intermediate via Pictet-Spengler Reaction

This foundational step establishes the core tetracyclic structure with the desired stereochemistry.

-

Reagents: D-tryptophan methyl ester hydrochloride, piperonal, trifluoroacetic acid (TFA), and a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or nitromethane.

-

Procedure:

-

Suspend D-tryptophan methyl ester hydrochloride and piperonal (1 equivalent) in the chosen solvent.

-

Add a catalytic amount of trifluoroacetic acid.

-

Stir the mixture at room temperature for 24-48 hours or reflux for a shorter period (e.g., 4 hours in nitromethane).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product may precipitate and can be isolated by filtration.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution), separate the organic layer, dry it over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

-

Purification: The desired cis-isomer is separated from the trans-isomer through crystallization or column chromatography.

Experimental Protocol: Synthesis of this compound via Acylation

-

Reagents: (1R,3R)-Tetrahydro-β-carboline intermediate, chloroacetyl chloride, triethylamine, and dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride while maintaining the temperature.

-

Stir the reaction for a few hours at 0-5 °C.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude this compound.

-

-

Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Biological Activity: Role as a Tadalafil Analog

This compound is structurally a close analog of tadalafil. However, a comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ) for the direct inhibitory activity of this compound on the PDE5 enzyme. Its primary role described is that of a synthetic precursor. For comparative context, the PDE5 inhibitory activities of tadalafil and other known inhibitors are presented below.

| Compound | PDE5 IC₅₀ (nM) | Reference(s) |

| Tadalafil | 1.8 | |

| Sildenafil | 3.5 - 5.22 | |

| Vardenafil | 0.7 | |

| Avanafil | 5.2 |

Signaling Pathway of PDE5 Inhibition

The mechanism of action of tadalafil, and presumably any PDE5 inhibitory activity of its analogs, involves the nitric oxide (NO)/cGMP signaling pathway.

Caption: The NO/cGMP signaling pathway and the inhibitory action of tadalafil analogs.

Analytical Characterization

The purity and identity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a primary technique for assessing the purity of this compound.

| Parameter | Typical Conditions | Reference(s) |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile (B52724) and phosphate (B84403) buffer | |

| Flow Rate | 0.8 - 1.0 mL/min | |

| Detection | UV at ~284 nm | |

| Temperature | Ambient |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity for the detection and quantification of this compound, particularly in complex matrices.

| Parameter | Typical Conditions for Tadalafil Analogs | Reference(s) |

| Column | C18 (e.g., 100 x 2.1 mm, 2.7 µm) | |

| Mobile Phase | Acetonitrile and 2.0 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid | |

| Flow Rate | 0.7 mL/min | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Detection | Multiple Reaction Monitoring (MRM) |

-

Sample Preparation (for plasma): Protein precipitation with acetonitrile is a common method.

Conclusion

This compound is a fundamentally important molecule in the synthesis of tadalafil. This guide has provided a detailed overview of its chemical properties, a step-by-step synthetic protocol, and robust analytical methods for its characterization. While it is a close structural analog of tadalafil, its primary significance in the scientific literature is as a synthetic intermediate rather than as a direct PDE5 inhibitor with characterized bioactivity. The experimental protocols and compiled data herein serve as a practical resource for chemists and pharmaceutical scientists working on the synthesis and analysis of tadalafil and the exploration of new analogs within this chemical space. Future research could focus on the direct pharmacological profiling of this compound to fully elucidate its potential as a PDE5 inhibitor.

References

The Chemistry of Tadalafil: A Technical Guide to its Core Precursor, Chloropretadalafil, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Chloropretadalafil, a critical intermediate in the stereoselective synthesis of Tadalafil (B1681874), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is the active pharmaceutical ingredient in Cialis®, used for the treatment of erectile dysfunction and pulmonary arterial hypertension. This document details the multi-stage synthesis pathway, focusing on the formation and conversion of this compound. It includes detailed experimental protocols, summarized quantitative data, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway to serve as a comprehensive resource for professionals in pharmaceutical chemistry and drug development.

Introduction: The Synthetic Pathway to Tadalafil via this compound

The most common and industrially significant synthesis of Tadalafil is a multi-step process that hinges on the precise construction of its complex heterocyclic core.[1] this compound, systematically named (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester, emerges as the penultimate intermediate in a widely adopted three-stage synthetic route.[1][2] This pathway is favored for its high stereoselectivity, which is crucial for the biological activity of the final Tadalafil molecule.

The synthesis can be broadly categorized into three key transformations:

-

Pictet-Spengler Reaction: This foundational step establishes the tetracyclic tetrahydro-β-carboline core of the molecule through the condensation of D-tryptophan methyl ester and piperonal (B3395001).[1]

-

Chloroacetylation: The resulting β-carboline intermediate is acylated with chloroacetyl chloride to yield this compound.[2]

-

Aminolysis and Cyclization: The final step involves the reaction of this compound with methylamine (B109427), which acts as a nucleophile to displace the chloride and subsequently cyclizes to form the diketopiperazine ring characteristic of Tadalafil.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield and purity of the final active pharmaceutical ingredient. The following table summarizes typical yields reported for each stage of the synthesis.

| Reaction Stage | Reactants | Product | Reported Yield | Key Conditions |

| 1. Pictet-Spengler | D-Tryptophan Methyl Ester, Piperonal | (1R,3R)-Tetrahydro-β-carboline intermediate | 94% | Refluxing in nitromethane (B149229) |

| 2. Chloroacetylation | (1R,3R)-Tetrahydro-β-carboline, Chloroacetyl Chloride | This compound | 92% | Triethylamine, CH₂Cl₂, 0–5 °C |

| 3. Cyclization | This compound, Methylamine | Tadalafil | 95% | DMF, overnight reaction |

Experimental Protocols

Detailed methodologies for each key transformation are provided below. These protocols are based on established literature procedures.

Stage 1: Synthesis of (1R,3R)-Tetrahydro-β-carboline Intermediate (Pictet-Spengler Reaction)

This reaction condenses D-tryptophan methyl ester with piperonal to form the crucial tetracyclic core. High stereoselectivity for the cis-(1R, 3R) isomer is paramount.

-

Reagents: D-tryptophan methyl ester hydrochloride, Piperonal (1 equiv.), Nitromethane (solvent).

-

Procedure:

-

Suspend D-tryptophan methyl ester hydrochloride and piperonal in nitromethane.

-

Reflux the reaction mixture for approximately 4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Isolate the solid product by filtration.

-

Purify the desired cis-isomer from the trans-isomer through recrystallization or column chromatography. A cis/trans ratio of 99:1 has been achieved using nitromethane as the solvent.

-

Stage 2: Synthesis of this compound (Chloroacetylation)

The secondary amine of the β-carboline core is acylated in this step to form the key intermediate, this compound.

-

Reagents: (1R,3R)-Tetrahydro-β-carboline intermediate, Chloroacetyl chloride (1.5 equiv.), Triethylamine (3 equiv.), Dichloromethane (CH₂Cl₂) (solvent).

-

Procedure:

-

Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate from Stage 1 in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture for approximately 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous work-up by washing the organic layer sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

-

Stage 3: Synthesis of Tadalafil (Aminolysis and Intramolecular Cyclization)

This final step forms the diketopiperazine ring of Tadalafil.

-

Reagents: this compound, 40% Aqueous methylamine solution (5 equiv.), Dimethylformamide (DMF) (solvent).

-

Procedure:

-

Dissolve this compound in DMF.

-

Add the aqueous methylamine solution and stir the mixture overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Induce precipitation of the product by the dropwise addition of water.

-

Stir the suspension to maximize crystallization, potentially with cooling to 0-10 °C.

-

Collect the solid Tadalafil product by filtration, wash with cold water, and dry under vacuum.

-

The crude Tadalafil can be purified by recrystallization from a solvent such as isopropanol.

-

Derivatives of this compound

While the primary use of this compound is its conversion to Tadalafil, its structure allows for the synthesis of other derivatives. By substituting chloroacetyl chloride in Stage 2 with other acyl chlorides, a variety of N-acyl nortadalafil (B1662904) analogs can be produced.

One such derivative, Chloropropanoylpretadalafil , has been identified as an analog in dietary supplements. This compound is formed by using chloropropanoyl chloride instead of chloroacetyl chloride. The mass spectrum of this analog shows a protonated molecular ion at m/z 441.1216, corresponding to a molecular formula of C₂₃H₂₂ClN₂O₅. For comparison, this compound has an observed [M+H]⁺ ion at m/z 427.1068 (C₂₂H₁₉ClN₂O₅). This highlights the utility of this compound's precursor as a scaffold for generating novel Tadalafil-related compounds for research and as reference standards.

Visualizations: Workflows and Pathways

To better illustrate the relationships and processes described, the following diagrams were generated using Graphviz.

Caption: Synthetic workflow for Tadalafil production.

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

Conclusion

This compound is a pivotal synthetic intermediate whose efficient formation and conversion are essential for the industrial production of Tadalafil. The stereoselective three-step pathway involving a Pictet-Spengler reaction, chloroacetylation, and a final aminolysis/cyclization is a robust and high-yielding route to this important pharmaceutical agent. Understanding the detailed protocols, quantitative aspects, and potential for derivative synthesis is crucial for process optimization, impurity profiling, and the development of novel PDE5 inhibitors. This guide serves as a consolidated technical resource for professionals engaged in these areas of research and development.

References

In Silico Modeling of Chloropretadalafil PDE5 Inhibition: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of Chloropretadalafil as a potential inhibitor of Phosphodiesterase Type 5 (PDE5). While this compound is primarily documented as a key synthetic intermediate in the production of Tadalafil (B1681874), its structural similarity to known PDE5 inhibitors warrants a computational assessment of its inhibitory potential.[1][2] This document outlines detailed methodologies for molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate the binding mechanics and potential efficacy of this compound. It serves as a procedural blueprint for researchers engaged in the discovery and development of novel PDE5 inhibitors.

Introduction: PDE5 Inhibition and Drug Design

Phosphodiesterase Type 5 (PDE5) is a critical enzyme in the nitric oxide (NO) signaling pathway, where it specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1] The inhibition of PDE5 leads to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.[1] This mechanism is the foundation for highly successful drugs like Sildenafil, Tadalafil, and Vardenafil, used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[3]

In silico modeling has become an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict molecular interactions, binding affinities, and pharmacodynamic properties before committing to costly and time-consuming laboratory synthesis and testing. This guide focuses on applying these computational techniques to this compound, a tadalafil precursor, to model its interaction with the PDE5 catalytic site.

The NO/cGMP Signaling Pathway

The physiological process of vasodilation is initiated by the release of Nitric Oxide (NO), which activates soluble Guanylate Cyclase (sGC). Activated sGC converts Guanosine Triphosphate (GTP) into cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), which phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation. PDE5 terminates this signal by degrading cGMP to the inactive 5'-GMP. PDE5 inhibitors block this degradation, prolonging the action of cGMP.

In Silico Modeling Workflow

The computational investigation of a potential drug candidate like this compound follows a structured workflow. This process begins with data acquisition and preparation, proceeds through simulation and calculation, and concludes with analysis and interpretation of the results. This multi-step approach allows for a comprehensive evaluation of the compound's interaction with its target.

Data and Physicochemical Properties

A foundational step in any in silico study is the characterization of the ligand. This compound's properties, sourced from PubChem, are summarized below. For context, comparative efficacy data for established PDE5 inhibitors are also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Source |

|---|---|---|

| Molecular Formula | C₂₂H₁₉ClN₂O₅ | PubChem |

| Molecular Weight | 426.8 g/mol | PubChem |

| IUPAC Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | PubChem |

| CAS Number | 171596-58-0 | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

Table 2: Comparative Inhibitory Activity of Commercial PDE5 Inhibitors

| Inhibitor | IC₅₀ (nM) | Notes |

|---|---|---|

| Vardenafil | 0.09 | Highest potency among listed inhibitors. |

| Avanafil | 1 | High potency. |

| Tadalafil | 1.8 | Structurally related to this compound. |

| Sildenafil | 3.7 | The prototypical PDE5 inhibitor. |

| Udenafil | 8.2 | Lower potency compared to others. |

Experimental Protocols

The following sections detail the step-by-step methodologies for conducting a comprehensive in silico analysis of this compound's interaction with PDE5.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often as a scoring function or binding energy.

-

Protein Preparation:

-

Obtain the crystal structure of human PDE5 from the Protein Data Bank (PDB). A suitable structure is PDB ID: 6L6E, which is complexed with a tadalafil-like inhibitor.

-

Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.

-

Minimize the protein structure's energy to relieve steric clashes.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from the PubChem database.

-

Prepare the ligand using software like LigPrep. This involves generating possible ionization states at a physiological pH (e.g., 7.4 ± 0.5), correcting chiralities, and generating tautomers.

-

Perform energy minimization of the ligand structure.

-

-

Grid Generation:

-

Define the active site for docking. This is typically done by creating a bounding box (grid) centered on the position of the co-crystallized ligand in the original PDB file or by identifying key catalytic residues (e.g., Gln817, Phe786, Val782, Tyr612).

-

-

Docking Simulation:

-

Utilize a docking program such as GOLD or Glide.

-

Configure the docking parameters. For example, use standard precision (SP) or extra precision (XP) modes. Allow for ligand flexibility.

-

Execute the docking run, generating a set of possible binding poses (e.g., 10-20 poses) for this compound within the PDE5 active site.

-

-

Pose Analysis:

-

Analyze the resulting poses based on their docking scores. The most negative score typically indicates a more favorable binding interaction.

-

Visually inspect the top-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with active site residues. Compare these interactions with those of known inhibitors like tadalafil.

-

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the ligand-protein complex over time, providing insights that static docking cannot.

-

System Preparation:

-

Select the top-scoring docked pose of the this compound-PDE5 complex from the docking protocol.

-

Place the complex in a periodic boundary box (e.g., a cubic or orthorhombic box) and solvate it with an explicit water model (e.g., TIP3P).

-

Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).

-

-

Simulation Parameters:

-

Use a force field suitable for proteins and small molecules (e.g., AMBER, CHARMM).

-

Perform an initial energy minimization of the entire system to remove bad contacts.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) followed by constant pressure (NPT) conditions.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100-200 nanoseconds) to ensure adequate sampling of the conformational space.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to evaluate the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds identified during docking.

-

-

Protocol 3: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect.

-

Model Generation:

-

Ligand-Based: Align a set of known potent PDE5 inhibitors (e.g., Tadalafil, Sildenafil, Vardenafil) and extract the common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings). Software like LigandScout or PHASE can be used for this purpose.

-

Structure-Based: Generate a pharmacophore model directly from the PDE5 active site based on the interactions observed in the docked this compound-PDE5 complex or a known inhibitor-PDE5 crystal structure.

-

-

Model Validation:

-

Validate the generated pharmacophore model by screening it against a database containing known PDE5 inhibitors (actives) and a set of known inactive molecules (decoys). A good model will have a high hit rate for actives and a low hit rate for decoys.

-

-

Screening and Fitting:

-

Use the validated pharmacophore as a 3D query to screen compound libraries for novel potential inhibitors.

-

Specifically, map the this compound structure onto the pharmacophore model to assess how well it satisfies the required chemical features for PDE5 inhibition.

-

Conclusion

This guide provides a robust and detailed framework for the in silico evaluation of this compound as a PDE5 inhibitor. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate predictive data on its binding affinity, interaction patterns, and complex stability. Although this compound is known as a synthetic precursor, this computational approach allows for its potential as a bioactive compound to be thoroughly investigated. The successful execution of these protocols will yield critical insights, guiding further experimental validation and potentially uncovering a novel scaffold for the development of next-generation PDE5 inhibitors.

References

An In-depth Technical Guide to the Stereoselective Synthesis of Chloropretadalafil

For Researchers, Scientists, and Drug Development Professionals

Chloropretadalafil, with the CAS number 171489-59-1, serves as a pivotal intermediate in the synthesis of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] The stereochemistry of this compound is critical as it dictates the configuration of the final active pharmaceutical ingredient, Tadalafil, which is effective in treating erectile dysfunction and pulmonary arterial hypertension.[2][3] This guide provides a comprehensive overview of the stereoselective synthesis of this compound, including detailed experimental protocols, quantitative data, and process workflows.

Overview of the Synthetic Pathway

The most common and stereoselective route to this compound involves a two-stage process.[2][4] The synthesis commences with a Pictet-Spengler reaction to construct the core tetrahydro-β-carboline structure with the desired stereochemistry, followed by a chloroacetylation step to yield the final product. The overall workflow is designed to ensure the formation of the desired (1R,3R) cis-isomer, which is essential for producing the biologically active (6R, 12aR) configuration of Tadalafil.

Key Experimental Protocols

This crucial step establishes the desired stereocenters. The reaction involves the condensation of D-tryptophan methyl ester with piperonal in the presence of an acid catalyst. The choice of solvent and catalyst is critical for achieving high diastereoselectivity in favor of the cis-isomer.

Reactants:

-

D-tryptophan methyl ester hydrochloride

-

Piperonal

Solvent: Nitromethane or Acetonitrile

Catalyst: Trifluoroacetic acid or Benzoic acid

Procedure:

-

Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent (e.g., nitromethane).

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux. Reaction times can vary, with some methods reporting refluxing for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then further cool to 0-5°C to induce precipitation of the product.

-

The resulting intermediate, (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, can be isolated by filtration.

The intermediate from the Pictet-Spengler reaction is then acylated with chloroacetyl chloride to yield this compound.

Reactants:

-

(1R,3R)-Tetrahydro-β-carboline intermediate

-

Chloroacetyl chloride

-

Triethylamine (B128534) (as a base)

Solvent: Dichloromethane (B109758) (CH2Cl2)

Procedure:

-

Dissolve the tetrahydro-β-carboline intermediate in dichloromethane and cool the solution to 0-5 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for a few hours (e.g., 2 hours).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by purification.

-

The final product, this compound, can be purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data Summary

The stereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions. The following table summarizes the reported diastereoselectivity under various conditions.

| Catalyst | Solvent | cis/trans Ratio | Reference |

| Benzoic Acid | Acetic Acid | 92:8 | |

| Not specified | Nitromethane | 99:1 | |

| Not specified | Acetonitrile | 99:1 |

The overall yield for the two-step synthesis is reported to be high, with the chloroacetylation step yielding up to 92%.

Analytical Characterization and Purification

The purity and identity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound. A reversed-phase column, such as a Zorbax Eclipse XDB-C8, is commonly used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the separation and identification of this compound. An Agilent HP-5ms column is a suitable choice for this analysis.

-

Thin Layer Chromatography (TLC): TLC is used for monitoring the progress of the reactions.

The following diagram illustrates the general analytical workflow for the purification and characterization of this compound.

Conclusion

The stereoselective synthesis of this compound is a well-defined process that hinges on a highly diastereoselective Pictet-Spengler reaction followed by an efficient chloroacetylation. The optimization of the Pictet-Spengler reaction conditions, particularly the choice of solvent, is paramount to achieving the desired cis-(1R,3R) stereochemistry with high fidelity. This intermediate is crucial for the industrial production of Tadalafil, and the detailed protocols and analytical methods described herein provide a valuable resource for researchers and professionals in the field of pharmaceutical synthesis.

References

The Chemical Significance of Chloropretadalafil in the Synthesis of the Selective PDE5 Inhibitor, Tadalafil: A Technical Guide

Disclaimer: This document provides a detailed overview of Chloropretadalafil, a key chemical intermediate in the synthesis of Tadalafil. To date, the significance of this compound is confined to its role in chemical synthesis, with no publicly available data on its specific biological activity or pharmacological effects. This guide, therefore, focuses on its synthetic role and provides the biological context of its end-product, Tadalafil.

Executive Summary

This compound is a critical intermediate in the stereoselective synthesis of Tadalafil, a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Tadalafil is the active pharmaceutical ingredient in Cialis®, widely prescribed for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1] The biological activity of Tadalafil stems from its ability to enhance the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.[1] The efficient and stereochemically controlled conversion of this compound to Tadalafil is a cornerstone of the pharmaceutical manufacturing process. This guide details the synthetic pathway, the biological mechanism of the final compound, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Biological Context: The Mechanism of Action of Tadalafil

Tadalafil exerts its therapeutic effects by selectively inhibiting the PDE5 enzyme.[1] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases levels of cGMP. cGMP is a second messenger that induces smooth muscle relaxation, allowing for increased blood flow. PDE5 is the enzyme responsible for degrading cGMP to inactive GMP, thus terminating the signal. By inhibiting PDE5, Tadalafil ensures that cGMP levels remain elevated, prolonging the smooth muscle relaxation and enhancing erectile function. A similar mechanism in the pulmonary vasculature smooth muscle makes it effective for treating PAH.

Quantitative Data: Tadalafil Potency and Selectivity

Tadalafil's clinical success is due to its high potency for PDE5 and its selectivity over other PDE isoenzymes, which minimizes off-target side effects. For instance, its low affinity for PDE6, found in the retina, is why Tadalafil is not associated with the visual disturbances sometimes seen with less selective PDE5 inhibitors.

| Enzyme Target | IC50 (nM) | Selectivity Ratio (vs. PDE5) |

| PDE5 | 2.35 | 1 |

| PDE1 | >5,800 | >2,468x |

| PDE2 | >10,000 | >4,255x |

| PDE3 | >10,000 | >4,255x |

| PDE4 | >8,600 | >3,660x |

| PDE6 | 5,100 | ~2,170x |

| PDE11 | 65 | ~28x |

| Data compiled from multiple sources. Absolute IC50 values may vary based on assay conditions. |

Chemical Significance: this compound in Tadalafil Synthesis

The most common and stereoselective industrial synthesis of Tadalafil involves a multi-step process where this compound is a key, penultimate intermediate. The overall workflow ensures the correct (6R,12aR) stereochemistry of the final product.

Experimental Protocols

Synthesis of Tadalafil from this compound

This protocol describes the final cyclization step to produce Tadalafil.

Reagents and Materials:

-

This compound

-

Aqueous methylamine (B109427) solution (e.g., 40%)

-

Solvent: Methanol (B129727) or Dimethylformamide (DMF)

-

Water (for precipitation)

-

Standard laboratory glassware and magnetic stirrer with heating

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Dissolve this compound in a suitable volume of methanol in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add the aqueous methylamine solution (typically 1.1 to 1.5 molar equivalents).

-

Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and maintain stirring.

-

Monitor the progress of the reaction by TLC until the this compound spot is no longer visible (approximately 2-4 hours).

-

Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

-

Induce precipitation of the product by slowly adding water dropwise while stirring.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid product with cold water to remove residual impurities.

-

Dry the purified Tadalafil under vacuum. The product can be further purified by recrystallization from a solvent such as isopropanol (B130326) if required.

Hypothetical Protocol: PDE5 Inhibition Assay

While no biological data for this compound exists, the following outlines a standard protocol that would be used to determine its PDE5 inhibitory activity. This is a generalized Fluorescence Polarization (FP) assay.

Conclusion

This compound holds significant chemical importance as a pivotal intermediate in the industrial synthesis of Tadalafil. Its efficient formation and subsequent high-yield conversion are critical for producing the final, highly selective, and potent PDE5 inhibitor. While the biological significance of Tadalafil is well-established and profound, this compound itself is best understood as a crucial molecular building block, essential for the creation of a life-changing therapeutic agent. Future research could explore the biological activities of this and other synthetic intermediates to better understand the impurity profiles of both regulated and unregulated products containing Tadalafil or its analogues.

References

Methodological & Application

Application Notes and Protocols for Chloropretadalafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil is a pivotal synthetic intermediate in the manufacturing of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4][5] Marketed as Cialis, Tadalafil is widely used for treating erectile dysfunction and pulmonary arterial hypertension. The synthesis of Tadalafil is a multi-step, stereoselective process where this compound serves as the immediate precursor to the final active pharmaceutical ingredient.

Understanding the experimental protocols for the synthesis, purification, and subsequent conversion of this compound is crucial for process optimization, impurity profiling, and ensuring the quality of the final Tadalafil product. While this compound itself is not a pharmacologically active agent for end-use, its efficient formation and high purity are essential for the industrial production of Tadalafil. This document provides detailed methodologies for the key experiments involving this compound, presents relevant quantitative data, and illustrates the associated chemical and biological pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

| CAS Number | 171489-59-1 | |

| Molecular Formula | C₂₂H₁₉ClN₂O₅ | |

| Molecular Weight | 426.85 g/mol | |

| Appearance | White Solid | |

| Melting Point | 230-232 °C | |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) |

Table 2: Contextual PDE5 Inhibition Data for Tadalafil and Analogs

Note: this compound is a synthetic intermediate and is not expected to have significant PDE5 inhibitory activity. The following data for the final product, Tadalafil, and its analogs are provided for context regarding the target application.

| Compound | Target Enzyme | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Tadalafil | Human PDE5 | IC₅₀ | ~1-2 nM | |

| Bromine-modified Analog | PDE5 | IC₅₀ | 60 nM | |

| Flexible Analog 6b ((R)-isomer) | Human PDE5 | IC₅₀ | 753 nM |

| Flexible Analog 7a (Brominated, (S)-isomer) | Human PDE5 | IC₅₀ | 321 nM | |

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a two-step process starting from D-tryptophan methyl ester and piperonal (B3395001).

Step 1: Pictet-Spengler Reaction to form Tetrahydro-β-carboline Intermediate

This highly stereoselective reaction forms the core structure.

-

Reagents: D-tryptophan methyl ester hydrochloride, piperonal, trifluoroacetic acid (TFA).

-

Solvent: Dichloromethane (DCM) or Nitromethane.

-

Procedure:

-

Suspend D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.1 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (0.1-0.2 eq) to catalyze the reaction.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

-

Step 2: Acylation to form this compound

The intermediate is acylated using chloroacetyl chloride.

-

Reagents: Tetrahydro-β-carboline intermediate, chloroacetyl chloride, triethylamine (B128534) (TEA).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified intermediate from Step 1 in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (TEA) to act as a base.

-

Cool the solution to 0-5 °C.

-

Slowly add chloroacetyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature.

-

Stir the reaction for 2-4 hours at 0-5 °C.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization from a suitable solvent system like ethanol/water.

-

Protocol 2: Synthesis of Tadalafil from this compound

This final step involves an intramolecular aminolysis and cyclization.

-

Reagents: this compound, aqueous methylamine (B109427) solution (40%).

-

Solvent: Methanol or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound in the chosen solvent (e.g., methanol).

-

Add the aqueous methylamine solution.

-

Heat the mixture to 40-50 °C and stir for approximately 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 20-30 °C.

-

Induce precipitation by adding water dropwise and stir for 1 hour.

-

Further cool the mixture to 0-10 °C and stir for an additional 2 hours to maximize crystallization.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude Tadalafil by recrystallization from a solvent such as isopropanol.

-

Protocol 3: Analytical Characterization of this compound

HPLC and LC-MS are primary techniques for assessing purity and confirming the identity of this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with 0.1% trifluoroacetic acid) is common. For example, a linear gradient starting at 25% acetonitrile and increasing to 75% over 7 minutes.

-

Detection: UV detection at a suitable wavelength.

-

Purpose: To assess the purity of the synthesized this compound and monitor reaction progress.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Chromatography: Use conditions similar to HPLC.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF) can provide accurate mass measurements for identity confirmation. The protonated molecule [M+H]⁺ for this compound would be observed at m/z 427.1068.

-

Purpose: To confirm the molecular weight and structure of this compound and identify any impurities.

-

Visualizations

Caption: Synthetic workflow for Tadalafil via this compound.

Caption: Analytical workflow for this compound characterization.

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

References

Application Notes and Protocols for the Analytical Detection of Chloropretadalafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil is a tadalafil (B1681874) analogue that has been identified as an undeclared ingredient in various dietary supplements. As a potent phosphodiesterase type 5 (PDE5) inhibitor, its presence in unregulated products poses a significant health risk. Accurate and reliable analytical methods are crucial for the detection and quantification of this compound in various matrices for quality control, regulatory enforcement, and research purposes.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established and validated methods for tadalafil and its analogues, offering a robust framework for the analysis of this compound.[1]

Analytical Methods Overview

A comparative overview of the most common analytical techniques for this compound detection is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.[1]

| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |

| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. | Separation based on volatility after derivatization, detection via mass-to-charge ratio.[2] |

| Selectivity | Moderate; co-eluting impurities can interfere.[1] | High; distinguishes compounds with the same retention time but different mass.[1] | High; provides structural information through fragmentation patterns. |

| Sensitivity | Lower (typically in the µg/mL range). | Higher (typically in the ng/mL to pg/mL range). | High (typically in the µg/L range). |

| Linearity Range | Typically narrower (e.g., 60-140 µg/mL). | Wide dynamic range (e.g., 5-1000 ng/mL). | Wide dynamic range (e.g., 1.5-500 µg/L). |

| Run Time | Longer (e.g., 4-11 minutes). | Shorter (e.g., 1-6 minutes). | Longer due to temperature programming (e.g., ~20-30 minutes). |

| Sample Preparation | Relatively simple, often dilution and filtration. | Can require more complex extraction procedures like protein precipitation or solid-phase extraction. | Requires a derivatization step to increase volatility. |

| Instrumentation Cost | Lower. | Higher. | Moderate to High. |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is adapted from established methods for tadalafil analysis and is suitable for the quantification of this compound in bulk materials and pharmaceutical dosage forms.

1. Instrumentation and Chromatographic Conditions

-

HPLC System: An isocratic or gradient HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer such as 0.1% formic acid in water. A typical starting point is a 50:50 (v/v) mixture.

-